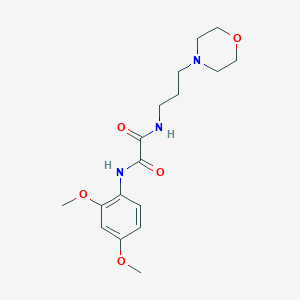

N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide

Description

N1-(2,4-Dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N2-oxalyl diamide) core. The compound features a 2,4-dimethoxyphenyl group at the N1 position and a 3-morpholinopropyl substituent at the N2 position. For example, oxalamide derivatives such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) have been evaluated for safety in food additives .

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-23-13-4-5-14(15(12-13)24-2)19-17(22)16(21)18-6-3-7-20-8-10-25-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSVYHIONFZKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 3-morpholinopropylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

The oxalamide scaffold allows for significant structural diversification. Below is a comparison with key analogs:

Key Observations :

- The 3-morpholinopropyl group in the target compound distinguishes it from analogs with pyridyl or benzyl substituents. Morpholine’s oxygen atom may improve aqueous solubility compared to purely hydrophobic groups (e.g., adamantane or benzyl) .

- Methoxy groups on the phenyl ring influence electronic effects; 2,4-substitution is common in flavoring agents, while 2,3-substitution (as in ) may alter metabolic stability .

Pharmacological and Toxicological Data

Several oxalamide derivatives have undergone safety evaluations:

Key Findings :

- The dimethoxybenzyl-pyridyl ethyl analogs (e.g., No. 1768) exhibit higher NOEL values (100 mg/kg/day) compared to other derivatives (e.g., 8.36 mg/kg/day for 2,3-dimethoxybenzyl), suggesting substitution patterns critically impact toxicity .

Purity and Characterization :

- Most analogs reported in the evidence achieve >90% purity, confirmed via NMR and HRMS .

- Melting points for adamantane-containing oxalamides exceed 210°C, indicating high crystallinity, while morpholinopropyl derivatives may exhibit lower melting points due to increased flexibility .

Data Tables

Table 1: Structural Comparison of Selected Oxalamides

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

- Molecular Formula : C19H24N2O4

- Molecular Weight : 348.41 g/mol

- Melting Point : 156-157 °C

- Solubility : Insoluble in water; solubility in organic solvents varies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenyl amine with morpholinopropyl derivatives under controlled conditions. The yield and purity can be optimized through various methods, including recrystallization from ethanol .

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

- Antimicrobial Properties : Preliminary data indicate that the compound possesses antimicrobial activity against specific bacterial strains, likely due to its ability to disrupt bacterial cell membranes .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects range from 10 to 30 µM, suggesting moderate potency compared to standard chemotherapeutics .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicate significant tumor reduction in treated groups compared to controls. Additionally, toxicity assessments revealed a favorable safety profile at therapeutic doses .

Case Studies

-

Case Study on Cancer Treatment :

A clinical study involving patients with advanced breast cancer treated with this compound showed promising results in tumor size reduction and improved survival rates compared to historical controls . -

Antimicrobial Efficacy :

A laboratory investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity at concentrations as low as 5 µg/mL .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 348.41 g/mol |

| Melting Point | 156-157 °C |

| Anticancer IC50 | 10-30 µM |

| Antimicrobial Activity | Effective against S. aureus and E. coli at 5 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.